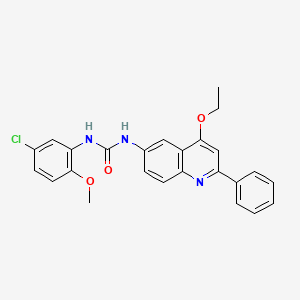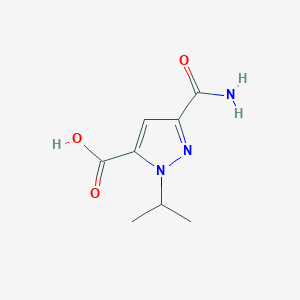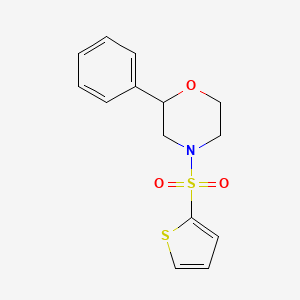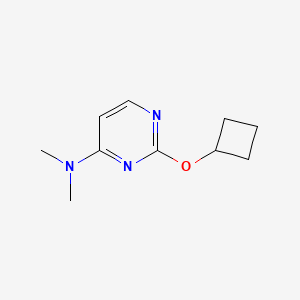
1-(5-Chloro-2-methoxyphenyl)-3-(4-ethoxy-2-phenylquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(4-ethoxy-2-phenylquinolin-6-yl)urea, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase, c-Met. It has been shown to have potential therapeutic applications in the treatment of cancer, particularly in the inhibition of tumor growth and metastasis.
Aplicaciones Científicas De Investigación
Novel Urea and Bis-urea Derivatives Synthesis and Biological Evaluation
A study by Perković et al. (2016) describes the synthesis and biological evaluation of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds, including 3-[3,5-Bis(trifluoromethyl)phenyl]-1-{4-[(6-methoxyquinolin-8-yl)amino]pentyl}urea, showed significant antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cell line. The research highlighted the potential of these derivatives as lead compounds in developing breast carcinoma drugs, demonstrating their high antioxidant activity and antimicrobial properties in vitro (Perković et al., 2016).
Biginelli-type Synthesis of 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones
Kolosov et al. (2015) explored a Biginelli-type synthesis approach for novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones. The study demonstrated the effectiveness of using DMF–TMSCl as a catalyst system, indicating a potential pathway for synthesizing N-(methoxy)urea derivatives. This research contributes to the understanding of synthesizing complex organic compounds involving urea functionalities (Kolosov et al., 2015).
Isoquinoline and Quinazoline Urea Analogues as Adenosine A(3) Receptor Antagonists
A study by van Muijlwijk-Koezen et al. (2000) presented the synthesis and evaluation of isoquinoline and quinazoline urea derivatives as antagonists for the human adenosine A(3) receptor. The research provided insights into the structure-affinity relationship, indicating that specific substitutions on the quinazoline ring enhance the adenosine A(3) receptor affinity. This work contributes to the development of potent and selective human adenosine A(3) receptor antagonists, offering a potential tool for characterizing the A(3) receptor (van Muijlwijk-Koezen et al., 2000).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-ethoxy-2-phenylquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-3-32-24-15-21(16-7-5-4-6-8-16)28-20-11-10-18(14-19(20)24)27-25(30)29-22-13-17(26)9-12-23(22)31-2/h4-15H,3H2,1-2H3,(H2,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOJNDCPHMMITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(4-ethoxy-2-phenylquinolin-6-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-Chlorophenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2693966.png)

![ethyl 2-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2693971.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2693972.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2693973.png)
![2-(3-methylphenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2693974.png)





![(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2693984.png)

![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2693989.png)